molecular formula C8H14O2 B12378815 5-Butyldihydrofuran-2(3H)-one-d7

5-Butyldihydrofuran-2(3H)-one-d7

Cat. No.: B12378815
M. Wt: 149.24 g/mol
InChI Key: IPBFYZQJXZJBFQ-AKMPISSDSA-N
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Description

5-Butyldihydrofuran-2(3H)-one-d7 is a deuterated analog of 5-Butyldihydrofuran-2(3H)-one, a compound belonging to the class of lactones. Lactones are cyclic esters that are commonly found in various natural products and synthetic compounds. The deuterated version, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms, which can act as tracers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyldihydrofuran-2(3H)-one-d7 typically involves the deuteration of 5-Butyldihydrofuran-2(3H)-one. This can be achieved through various methods, including:

    Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Deuterium Exchange: Treating the compound with deuterated solvents like deuterium oxide (D2O) under acidic or basic conditions to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent production of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

5-Butyldihydrofuran-2(3H)-one-d7 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, where nucleophiles replace the lactone oxygen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted lactones with various functional groups.

Scientific Research Applications

5-Butyldihydrofuran-2(3H)-one-d7 is used in

Properties

Molecular Formula

C8H14O2

Molecular Weight

149.24 g/mol

IUPAC Name

3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriobutyl)oxolan-2-one

InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/i4D2,5D2,6D2,7D

InChI Key

IPBFYZQJXZJBFQ-AKMPISSDSA-N

Isomeric SMILES

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCC)[2H]

Canonical SMILES

CCCCC1CCC(=O)O1

Origin of Product

United States

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